N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including an indoline moiety, a hydroxyethyl group, and a methylthio-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:
Formation of the Indoline Derivative: The initial step involves the synthesis of the indoline derivative. This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Hydroxyethylation: The indoline derivative is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Oxalamide Formation: The final step involves the reaction of the hydroxyethyl-indoline derivative with oxalyl chloride and the methylthio-substituted aniline to form the desired oxalamide compound. This step typically requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activating agent.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF (Dimethylformamide).
Common Reagents and Conditions
Oxidation: PCC, DMSO, Jones reagent.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydride in DMF, potassium tert-butoxide in THF (Tetrahydrofuran).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Material Science: The compound’s structural properties could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and methylthio groups could play a role in binding to the active site of enzymes or receptors, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide: Similar structure but lacks the oxalamide and methylthio groups.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: Contains a thiophene ring instead of a phenyl ring.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(p-tolyloxy)acetamide: Features a p-tolyloxy group instead of a methylthio group.
Uniqueness
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its hydroxyethyl, indoline, and methylthio-substituted phenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-8,11,17,24H,9-10,12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUHSIZWAHLDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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